molecular formula C27H26N4O3S B2885645 N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1206988-60-4

N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2885645
CAS No.: 1206988-60-4
M. Wt: 486.59
InChI Key: IPHPOXGMTKFJSC-UHFFFAOYSA-N
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Description

N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a benzamide derivative featuring a 1H-imidazole core substituted with a sulfanyl-linked carbamoylmethyl group and a 4-methoxyphenylbenzyl moiety. This compound’s structure integrates key functional groups—imidazole, sulfanyl, carbamoyl, and benzamide—which are associated with diverse biological activities, including enzyme inhibition and receptor modulation. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions and coupling strategies, similar to analogous compounds in the literature .

Properties

IUPAC Name

N-benzyl-4-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-34-24-13-7-21(8-14-24)17-29-25(32)19-35-27-28-15-16-31(27)23-11-9-22(10-12-23)26(33)30-18-20-5-3-2-4-6-20/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHPOXGMTKFJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.

    Attachment of the Benzyl Group: This step involves the alkylation of the imidazole ring with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Methoxyphenyl Group: This is done via a nucleophilic substitution reaction where the methoxyphenyl group is introduced using a suitable methoxyphenyl halide.

    Formation of the Carbamoyl Group: This involves the reaction of the intermediate with an isocyanate to form the carbamoyl group.

    Final Assembly: The final step involves the coupling of the sulfanyl group to the imidazole ring using a thiol reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl or aryl halides, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in proteins. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several heterocyclic derivatives, particularly those containing imidazole, benzimidazole, or triazole cores. Key comparisons include:

Compound Class Key Structural Features Differentiators Reference
Triazole Derivatives 1,2,4-Triazole core with sulfonyl and fluorophenyl substituents (e.g., compounds [7–9]) Larger heterocyclic ring (triazole vs. imidazole); fluorophenyl vs. methoxyphenyl
Benzimidazole Derivatives Benzimidazole core with sulfanyl and thiosemicarbazone groups (e.g., compound) Fused benzene-imidazole system; thiosemicarbazone vs. carbamoylmethyl linkage
Sulfonamide Inhibitors Benzamide backbone with sulfamoyl groups (e.g., compound 3 in ) Sulfamoyl (SO₂NH₂) vs. sulfanyl (S–) and carbamoyl (CONH) functionalities
Pd-Catalyzed Imidazoles Substituted imidazoles with methoxyphenyl and benzyl groups (e.g., compound 10h) Similar imidazole core but lacks sulfanyl linkage; Pd-catalyzed synthesis route
Benzimidazole Carboxamides 1H-benzimidazole with methoxyphenylcarboxamide (e.g., compound) Carboxamide directly attached to benzimidazole vs. imidazole-linked benzamide

Spectral and Analytical Data

  • IR Spectroscopy:
    • Triazoles (): Absence of C=O (1663–1682 cm⁻¹) post-cyclization; C=S at 1247–1255 cm⁻¹ confirms thione tautomers .
    • Benzimidazoles (): NH stretches at ~3150–3300 cm⁻¹ and C=S at ~1250 cm⁻¹, analogous to the target’s carbamoyl and sulfanyl groups .
  • NMR Spectroscopy:
    • Aromatic protons in triazoles (δ 7.2–8.1 ppm) and benzimidazoles (δ 7.0–8.3 ppm) align with the target’s expected shifts for benzamide and imidazole protons .
  • Mass Spectrometry:
    • Pd-catalyzed imidazoles () show precise mass matches (e.g., 522.1859 [M+H]+), highlighting the utility of MS in confirming complex structures .

Biological Activity

N-benzyl-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a substituted imidazole ring and a methoxyphenyl group, which are known to influence its biological properties. The presence of the sulfanyl group may also play a crucial role in its interactions with biological targets.

1. Enzyme Inhibition

Research has indicated that derivatives of benzamide compounds can act as inhibitors of specific enzymes. For instance, certain benzamide derivatives have been identified as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. In vitro studies demonstrated that some related compounds exhibited an IC50 value ranging from 0.23 to 0.29 µM, indicating potent inhibitory activity against heparanase .

2. Antitumor Activity

The biological activity of this compound also includes potential antitumor effects. Studies on similar compounds have shown significant cytotoxicity against various cancer cell lines, suggesting that the imidazole and benzamide moieties contribute to this activity .

Anticancer Properties

In studies, compounds with structural similarities to this compound have demonstrated the ability to inhibit cell proliferation in cancer models. For example, compounds containing thiazole and imidazole rings have shown promising results in inhibiting the growth of cancer cells .

Anti-inflammatory Effects

The imidazole ring is often associated with anti-inflammatory properties. Compounds targeting inflammatory pathways have been developed based on similar structural frameworks, indicating that this compound may also possess such effects.

Study on Heparanase Inhibition

A notable study explored the inhibition of heparanase by benzamide derivatives, including those structurally related to this compound. The results indicated that these compounds could significantly reduce heparanase activity in vitro, correlating with reduced tumor cell invasiveness .

CompoundIC50 (µM)Activity
Compound A0.23Heparanase Inhibitor
Compound B0.29Heparanase Inhibitor
N-benzyl derivativeTBDTBD

Antitumor Efficacy

In another study focusing on similar benzamide derivatives, several compounds were tested against various cancer cell lines, showing IC50 values lower than established chemotherapeutics like doxorubicin. This suggests a potential for these compounds in cancer therapy .

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